

Unveiling the Spectroscopic Signature of Pedunculumoside F: A Technical Guide

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Compound of Interest

Compound Name: *Pedunculumoside F*

Cat. No.: *B12392597*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pedunculumoside F**, a homoflavonoid glycoside isolated from *Ophioglossum pedunculosum*. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound.

Spectroscopic Data

The structural identity of **Pedunculumoside F** was established through a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented here are compiled from the initial isolation and characterization studies.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of **Pedunculumoside F**.

Parameter	Observed Value	Deduced Molecular Formula
$[M+Na]^+$ (m/z)	663.1535	$C_{28}H_{32}O_{17}Na$

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in deuterated methanol (CD_3OD) and are pivotal for the detailed structural assignment of the molecule.

^1H NMR Spectroscopic Data (500 MHz, CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
6	6.42	d	2.0
8	6.22	d	2.0
2'	7.02	d	2.0
5'	6.84	d	8.0
6'	6.98	dd	8.0, 2.0
CH ₂ -9	4.60	s	
Glc-1"	5.06	d	7.5
Glc-2"	3.52	m	
Glc-3"	3.48	m	
Glc-4"	3.42	m	
Glc-5"	3.45	m	
Glc-6"a	3.92	dd	12.0, 2.0
Glc-6"b	3.74	dd	12.0, 5.5
Glc-1'''	4.92	d	7.5
Glc-2'''	3.58	m	
Glc-3'''	3.50	m	
Glc-4'''	3.38	m	
Glc-5'''	3.34	m	
Glc-6'''a	3.88	dd	12.0, 2.0
Glc-6'''b	3.70	dd	12.0, 5.5

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Position	δC (ppm)	Position	δC (ppm)
2	165.4	6'	119.8
3	108.2	CH ₂ -9	56.5
4	183.6	Glc (7-O)	
5	163.2	1''	101.4
6	99.8	2''	74.8
7	166.2	3''	78.2
8	94.7	4''	71.3
10	106.8	5''	78.0
1'	123.4	6''	62.6
2'	115.2	Glc (4'-O)	
3'	146.8	1'''	102.8
4'	146.2	2'''	75.1
5'	116.5	3'''	77.9
4'''	71.6		
5'''	78.4		
6'''	62.8		

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of **Pedunculosumside F**.

Isolation of Pedunculosumside F

The whole plants of *Ophioglossum pedunculosum* were extracted with 70% ethanol. The resulting extract was then partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-

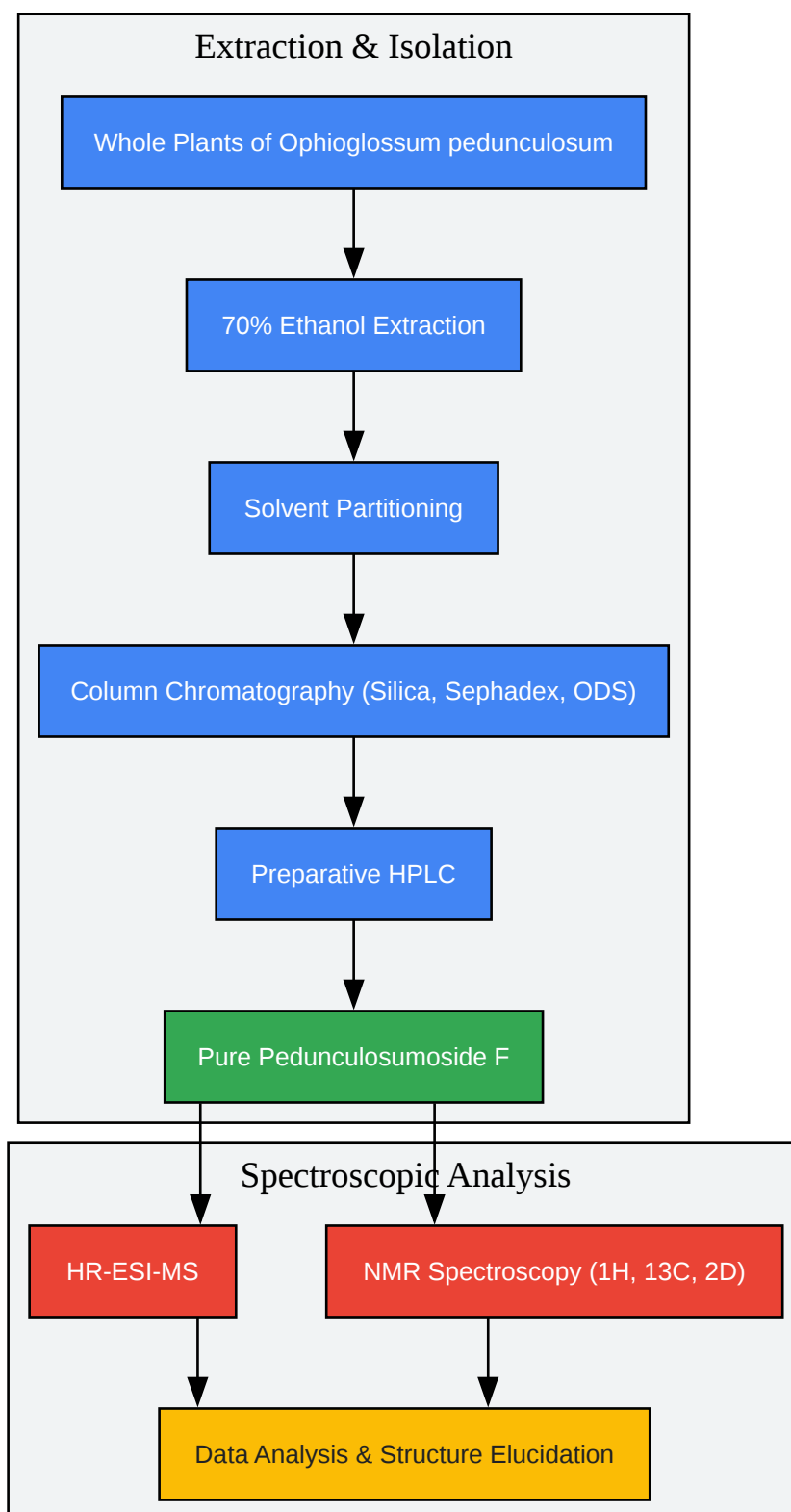
butanol fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and ODS, followed by preparative HPLC to yield pure **Pedunculosumoside F**.

Spectroscopic Analysis

- Mass Spectrometry: HR-ESI-MS data were acquired on a high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated methanol (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Visualization of the Analytical Workflow

The logical flow of the isolation and characterization process for **Pedunculosumoside F** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic analysis of **Pedunculosumside F**.

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